molecular formula C18H21N3O3 B11276201 5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B11276201
M. Wt: 327.4 g/mol
InChI Key: GSPVXESBRHFVPU-UHFFFAOYSA-N
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Description

5-METHOXY-2-(2-METHYLPHENYL)-6-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of dihydropyridazinones. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a piperidine-1-carbonyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHOXY-2-(2-METHYLPHENYL)-6-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone core.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide (CH3I) in the presence of a base.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst.

    Incorporation of the Piperidine-1-Carbonyl Group: This step involves the acylation of the dihydropyridazinone core with piperidine-1-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-METHOXY-2-(2-METHYLPHENYL)-6-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-METHOXY-2-(2-METHYLPHENYL)-6-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHOXY-2-(2-METHYLPHENYL)-6-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-6-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE: Lacks the methylphenyl group, which may result in different biological activities.

    5-METHOXY-2-(2-METHYLPHENYL)-6-(MORPHOLINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE: Contains a morpholine group instead of a piperidine group, potentially altering its pharmacological properties.

Uniqueness

The presence of the methoxy, methylphenyl, and piperidine-1-carbonyl groups in 5-METHOXY-2-(2-METHYLPHENYL)-6-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE imparts unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

5-methoxy-2-(2-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one

InChI

InChI=1S/C18H21N3O3/c1-13-8-4-5-9-14(13)21-16(22)12-15(24-2)17(19-21)18(23)20-10-6-3-7-11-20/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3

InChI Key

GSPVXESBRHFVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCCCC3)OC

Origin of Product

United States

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